Home > Products > Screening Compounds P125559 > ADB-BUTINACA N-butanoic acid metabolite
ADB-BUTINACA N-butanoic acid metabolite -

ADB-BUTINACA N-butanoic acid metabolite

Catalog Number: EVT-10952301
CAS Number:
Molecular Formula: C18H24N4O4
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ADB-BUTINACA N-butanoic acid metabolite is a significant compound related to the synthetic cannabinoid ADB-BUTINACA, which has garnered attention for its psychoactive properties. The compound is structurally characterized as N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide, with a molecular formula of C18H26N4O2 and a molecular weight of 330.43 g/mol . This metabolite is primarily studied for its implications in forensic toxicology and drug testing.

Source

ADB-BUTINACA was first reported in the United States in early 2021, found in plant-like materials seized by law enforcement . The N-butanoic acid metabolite is a product of the metabolic processes that occur in humans after exposure to ADB-BUTINACA, making it an important subject for analytical chemistry and toxicology studies.

Classification

ADB-BUTINACA N-butanoic acid metabolite belongs to the class of synthetic cannabinoids, specifically designed to interact with cannabinoid receptors in the brain. Its classification is crucial for understanding its pharmacological effects and potential legal implications.

Synthesis Analysis

Methods

The synthesis of ADB-BUTINACA N-butanoic acid metabolite typically involves multi-step chemical reactions starting from precursors such as methyl indazole-3-carboxylate. Notable synthetic routes include:

  1. Starting Materials: Methyl indazole-3-carboxylate is reacted with various amines to introduce the butanoic acid moiety.
  2. Reagents: Common reagents include coupling agents and solvents such as dimethylformamide and dimethyl sulfoxide.
  3. Purification: The final product is purified using chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for analytical characterization .

Technical Details

The synthesis requires specialized laboratory equipment and skilled personnel due to the complexity of the reactions involved. The characterization of the synthesized compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.

Molecular Structure Analysis

Structure

The molecular structure of ADB-BUTINACA N-butanoic acid metabolite can be represented as follows:

  • Molecular Formula: C18H26N4O2
  • Structural Features: The compound features an indazole core with a butyl group and an amino carbonyl substituent, contributing to its interaction with cannabinoid receptors.

Data

  • Melting Point: 148.2–148.4 °C
  • Solubility: Soluble in dimethylformamide at 20 mg/mL, dimethyl sulfoxide at 10 mg/mL, and ethanol at 20 mg/mL .
Chemical Reactions Analysis

Reactions

ADB-BUTINACA undergoes extensive metabolic transformations in the body, primarily through phase I reactions such as mono-hydroxylation. The identification of metabolites includes:

  1. Hydroxylation: Leading to various hydroxylated forms.
  2. Conjugation: Involving glucuronidation or sulfation pathways.

Technical Details

The metabolic pathways are analyzed using human hepatocytes and liver microsomes, with methods including liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification of metabolites in biological samples .

Mechanism of Action

Process

ADB-BUTINACA acts as a potent agonist at cannabinoid receptors CB1 and CB2, mimicking the effects of natural cannabinoids like tetrahydrocannabinol. The mechanism involves:

  1. Binding: High affinity binding to CB1 receptors located primarily in the brain.
  2. Activation: Triggering intracellular signaling pathways that lead to psychoactive effects.

Data

Studies indicate that ADB-BUTINACA exhibits low nanomolar potency, suggesting strong efficacy in activating cannabinoid receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: 148.2–148.4 °C indicates stability under standard conditions.

Chemical Properties

  • Solubility: Demonstrates solubility in various organic solvents, which is essential for analytical methods.
  • Stability: Stability under standard laboratory conditions allows for reliable testing and analysis.
Applications

Scientific Uses

ADB-BUTINACA N-butanoic acid metabolite serves multiple roles in scientific research:

  1. Forensic Toxicology: Used for identifying synthetic cannabinoids in biological samples during drug testing.
  2. Analytical Chemistry: Acts as a reference standard for developing analytical methods aimed at detecting synthetic cannabinoids.
  3. Pharmacological Studies: Provides insights into cannabinoid receptor interactions and potential therapeutic applications.
Introduction to ADB-BUTINACA and Its Metabolic Relevance

ADB-BUTINACA (N-[1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butyl-1H-indazole-3-carboxamide) represents a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Its emergence exemplifies the continuous structural evolution employed by clandestine laboratories to circumvent legislative controls on new psychoactive substances (NPS). Like other SCRAs, ADB-BUTINACA undergoes extensive hepatic biotransformation, generating multiple metabolites critical for confirming consumption in forensic settings. Among these, the N-butanoic acid metabolite (formed via oxidation of the terminal methyl group on the butyl tail) has emerged as a biomarker of exceptional forensic utility due to its metabolic stability, excretion profile, and structural specificity to the parent compound.

Emergence and Prevalence of ADB-BUTINACA in Global New Psychoactive Substances Markets

ADB-BUTINACA first appeared on the global NPS scene around 2019, with initial identifications reported in European seizures. By 2020-2021, it rapidly proliferated, becoming a dominant synthetic cannabinoid in specific markets and usage environments. Its prevalence is particularly notable within closed, high-risk populations such as prisons, where discreet administration methods like infused papers are common. Data from Scottish prisons illustrates this stark rise: ADB-BUTINACA was detected in 60.4% of synthetic cannabinoid-infused paper samples tested between January and July 2021 [7]. This pattern was not isolated to the United Kingdom; similar surges were documented in seizures across the European Union, the United States, and Asia-Pacific regions like Singapore, reflecting its global distribution networks [1] [3].

The resilience of ADB-BUTINACA supply, despite international control efforts such as China's 2021 generic SCRA ban, is partly attributable to innovations in clandestine production. Recent forensic investigations uncovered a shift towards "semi-finished" kits utilizing unscheduled "tail-less" precursors (e.g., ADB-INACA). These precursors undergo simple one-step alkylation synthesis to yield controlled SCRAs like ADB-BUTINACA. Evidence of this method was found in a Swiss clandestine laboratory and in seized samples from Scottish prisons and United States forensic casework, where mixtures of ADB-BUTINACA and its precursor ADB-INACA were consistently identified throughout 2023 and 2024 [6]. This production strategy facilitates the continued market presence of pre-ban, high-potency SCRAs like ADB-BUTINACA.

Table 1: Documented Prevalence of ADB-BUTINACA in Select Regions (2020-2024)

Region/ContextTime PeriodDetection Rate/Key FindingsSource
Scottish Prisons (Infused Papers)Jan - Jul 2021Detected in 60.4% of SCRA-infused papers [7]
Global NPS Market2023 - 2024Continued detection despite controls; linked to "semi-finished" precursor kits (e.g., ADB-INACA) [6]
Seizures (EU, US, Singapore)Post-2019Widely identified in seized powders, liquids (e.g., vapes), and infused papers [1] [3] [7]

Role of Metabolite Biomarkers in Detecting Synthetic Cannabinoid Abuse

Detecting ADB-BUTINACA consumption presents significant analytical challenges. The parent compound is typically present in biological samples (blood, urine) at very low concentrations and for a very short duration post-consumption due to rapid and extensive metabolism. Consequently, identifying stable, abundant, and structurally diagnostic metabolites in urine is paramount for effective surveillance and forensic confirmation of use. Traditional reliance on parent compound detection yields unacceptably high false-negative rates, underscoring the critical need for robust metabolite biomarkers.

Research led by Professor Eric Chan at the National University of Singapore marked a significant breakthrough in addressing this challenge for ADB-BUTINACA. Utilizing innovative in vitro metabolic approaches with human liver enzymes instead of lengthy chemical synthesis, the team identified 15 distinct ADB-BUTINACA metabolites. Among these, four metabolites were proposed as optimal urinary biomarkers based on their metabolic stability and detectability profiles. Crucially, the N-butanoic acid metabolite (resulting from ω-oxidation of the terminal methyl group of the N-butyl tail, followed by further oxidation to the carboxylic acid) emerged as a highly valuable candidate. Its significance stems from its relatively long detection window compared to the parent compound and other phase I metabolites, its structural uniqueness to ADB-BUTINACA (reducing cross-reactivity concerns), and its consistent presence in authentic urine samples from known abusers [3].

This metabolite-centric approach significantly enhances the sensitivity and reliability of urine-based drug testing programs. Prior to these findings, routine forensic monitoring relied on only three known ADB-BUTINACA metabolites, which were sometimes absent or present at very low concentrations in abusers' urine, leading to potential missed detections. The identification and validation of the N-butanoic acid metabolite, alongside other key hydroxylated metabolites, provide forensic laboratories with a more comprehensive and effective biomarker panel [3] [7]. This methodology – identifying metabolites via in vitro liver systems – is now recognized as a powerful strategy applicable to the metabolic characterization of other emerging synthetic cannabinoids, thereby bolstering global NPS abuse surveillance capabilities.

Table 2: Key Characteristics of ADB-BUTINACA N-Butanoic Acid Metabolite as a Biomarker

CharacteristicSignificance for Detection
Formation PathwayTerminal oxidation (ω-oxidation) of the N-butyl tail's methyl group to carboxylic acid (Phase I metabolism).
StabilityExhibits high metabolic stability, resisting further rapid Phase II conjugation, prolonging detection window.
ExcretionPrimarily excreted in urine, often conjugated with glucuronic acid (Phase II), requiring hydrolysis for optimal detection.
SpecificityStructural modification is highly specific to the N-butyl tail of ADB-BUTINACA, minimizing risk of false positives.
Detection WindowOffers a longer detectable presence in urine compared to the rapidly cleared parent ADB-BUTINACA and earlier metabolites.
Analytical TargetKey target for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods in urine drug testing programs.

Pharmacological Significance of N-Butanoic Acid Metabolite in Toxicology

While the N-butanoic acid metabolite itself possesses significantly reduced or negligible cannabinoid receptor (Cannabinoid 1 receptor) activity compared to the highly potent parent ADB-BUTINACA (reported in vitro EC₅₀ ~11.5 nM for Cannabinoid 1 receptor activation [7]), its toxicological significance extends far beyond direct receptor interactions. Its primary importance lies in its role as the definitive indicator of ADB-BUTINACA exposure. However, understanding its formation and disposition contributes crucially to interpreting intoxication timelines and potential hepatotoxic pathways.

The formation of the N-butanoic acid metabolite occurs primarily in the liver via cytochrome P450 (CYP)-mediated ω-oxidation and subsequent dehydrogenation. This places significant metabolic burden on hepatic enzymes. Non-targeted metabolomic studies investigating ADB-BUTINACA's impact on liver cells (in vitro models) reveal substantial disruption to core metabolic pathways, including energy metabolism (tricarboxylic acid cycle intermediates), amino acid metabolism, and lipid homeostasis, following exposure to ADB-BUTINACA [5]. While the direct contribution of the N-butanoic acid metabolite to this observed hepatotoxicity is not fully elucidated, its presence serves as a biomarker of significant hepatic processing of the parent SCRA. The sheer quantity of this metabolite formed – often a major urinary excretion product – underscores the extent of hepatic metabolism required to clear ADB-BUTINACA from the body, potentially contributing to metabolic stress or interacting with other toxicity mechanisms initiated by the parent drug or reactive intermediates.

Advanced analytical techniques, particularly Ultra-High-Performance Liquid Chromatography coupled to Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap-HRMS), are indispensable for characterizing this metabolite and its Phase II conjugates (glucuronides). Molecular docking studies, although primarily applied to the parent compound and its reactive intermediates, help model potential interactions with drug-metabolizing enzymes. These techniques confirm the structure of the N-butanoic acid metabolite and provide insights into its biotransformation sequence and potential secondary interactions [5]. Crucially, from a forensic perspective, the N-butanoic acid metabolite's physicochemical properties (polarity due to the carboxylic acid group) make it amenable to extraction and detection using standard LC-MS/MS methodologies employed in toxicology laboratories. Its stability throughout sample storage, preparation, and analysis further solidifies its position as a reliable and practical target for confirming ADB-BUTINACA intake in both clinical and forensic toxicology casework, effectively linking exposure to observed adverse effects where applicable [3] [5] [7].

Properties

Product Name

ADB-BUTINACA N-butanoic acid metabolite

IUPAC Name

4-[3-[(1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]butanoic acid

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H24N4O4/c1-18(2,3)15(16(19)25)20-17(26)14-11-7-4-5-8-12(11)22(21-14)10-6-9-13(23)24/h4-5,7-8,15H,6,9-10H2,1-3H3,(H2,19,25)(H,20,26)(H,23,24)

InChI Key

IXWOIEDYLLODPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.